molecular formula C13H16FNO3 B6495761 4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide CAS No. 1351581-99-1

4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide

Cat. No.: B6495761
CAS No.: 1351581-99-1
M. Wt: 253.27 g/mol
InChI Key: HYDRJAIUUOGDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide is a fluorinated benzamide derivative characterized by a 4-fluorobenzoyl group linked to a hydroxytetrahydrofuran (oxane) moiety via a methylene bridge. The compound’s structure combines aromatic fluorine substitution with a polar hydroxyl group embedded in a saturated six-membered oxane ring, which may enhance solubility and influence intermolecular interactions such as hydrogen bonding . The hydroxyl group in the oxane ring likely contributes to its physicochemical profile, including solubility and crystallinity.

Properties

IUPAC Name

4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c14-11-3-1-10(2-4-11)12(16)15-9-13(17)5-7-18-8-6-13/h1-4,17H,5-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDRJAIUUOGDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzoyl chloride and 4-hydroxyoxan-4-ylmethanol.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-fluorobenzoyl chloride is added dropwise to a solution of 4-hydroxyoxan-4-ylmethanol in anhydrous dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by column chromatography to obtain pure 4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 4-fluoro-N-[(4-oxan-4-yl)methyl]benzamide.

    Reduction: Formation of 4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyoxan-4-yl group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Features

Compound Name Substituent on Amide Nitrogen Molecular Weight (g/mol) Notable Functional Groups Spectral Data (Key Peaks)
Target: 4-Fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide (4-Hydroxyoxan-4-yl)methyl ~265.3 (estimated) 4-Fluorophenyl, hydroxyl, oxane IR: ν(OH) ~3200–3400 cm⁻¹; 1H-NMR: δ 4.0–4.5 (oxane protons)
4-Fluoro-N-(4-fluorobenzyl)benzamide 4-Fluorobenzyl 247.24 Bis-4-fluorophenyl 1H-NMR: δ 7.2–7.4 (aromatic), δ 4.5 (CH₂)
4-Fluoro-N-(dioxoisoindolin-2-yl)benzamide 1,3-Dioxoisoindolin-2-yl 312.27 Dioxoisoindoline, carbonyl IR: ν(C=O) ~1680 cm⁻¹; X-ray: Monoclinic P21/n
4-Fluoro-N-(piperazinyl-ethyl)benzamide 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl 413.49 Piperazine, methoxyphenyl 1H-NMR: δ 3.4–3.6 (piperazine), δ 6.8–7.0 (methoxy)

Key Observations :

  • Hydrophilicity: The hydroxyl group in the target compound enhances hydrophilicity compared to non-polar substituents (e.g., 4-fluorobenzyl in ).
  • Crystallinity : X-ray studies of analogs (e.g., ) reveal that hydrogen-bonding networks (N–H···O, O–H···O) stabilize crystal lattices, suggesting similar behavior in the target compound.
  • Spectral Signatures : The 4-fluorophenyl group produces distinct ¹⁹F-NMR shifts (~-110 ppm) and IR ν(C-F) ~1220 cm⁻¹ .

Key Observations :

  • Amide Bond Formation : Most analogs (e.g., ) employ nucleophilic acyl substitution between benzoyl chlorides and amines.
  • Chemoselectivity : Ultrasound-assisted synthesis (e.g., ) or silylation () may improve yields for sterically hindered substrates.

Key Observations :

  • Structure-Activity Relationships (SAR) : Substitutions on the benzamide ring (e.g., methyl in ) modulate steric interactions with enzyme pockets. The target’s hydroxyl group may enhance binding to polar active sites.
  • Limitations : Direct biological data for the target compound are absent in the evidence, necessitating extrapolation from analogs.

Biological Activity

4-Fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide is a synthetic compound that belongs to the class of benzamide derivatives. Its unique structural features, including a fluorine atom and a hydroxylated oxane moiety, enhance its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, enzyme inhibition properties, antifungal efficacy, and potential applications in drug discovery.

Chemical Structure and Properties

  • Molecular Formula : C13H12FNO3
  • Molecular Weight : Approximately 251.24 g/mol
  • Structure : The compound consists of a benzene ring substituted with a fluorine atom and a hydroxyoxane group linked via an amide bond.

Target Enzyme

The primary target of 4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide is Succinate Dehydrogenase (SDH) , an enzyme crucial for cellular energy metabolism.

Mode of Action

This compound acts as an inhibitor of the SDH enzyme. By inhibiting SDH, it disrupts the citric acid cycle and the electron transport chain, leading to decreased ATP production and altered energy metabolism within cells.

Enzyme Inhibition

Research indicates that 4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide exhibits significant inhibitory effects on SDH, which can lead to various biological outcomes:

  • Antifungal Activity : The compound has demonstrated antifungal properties against pathogens such as Valsa mali and Sclerotinia sclerotiorum, with an effective concentration (EC50) value of 0.58 mg/L.

Antimicrobial Properties

In addition to its antifungal activity, the compound's structure suggests potential antimicrobial effects against bacteria and other pathogens, although specific studies are still needed to confirm these effects.

Case Studies

  • Antifungal Efficacy : A study highlighted the compound's effectiveness against specific fungal strains, indicating its potential use in agricultural applications to combat plant pathogens.
  • Enzyme Inhibition Studies : Investigations into related benzamide derivatives have shown promising results in inhibiting various enzymes associated with disease processes. For instance, similar compounds have been reported to induce apoptosis in cancer cell lines, suggesting that structural modifications can significantly enhance biological efficacy .

Data Tables

PropertyValue
Molecular FormulaC13H12FNO3
Molecular Weight251.24 g/mol
Target EnzymeSuccinate Dehydrogenase (SDH)
Antifungal EC500.58 mg/L

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.